Home > Products > Screening Compounds P9577 > N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide - 852372-08-8

N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Catalog Number: EVT-2857709
CAS Number: 852372-08-8
Molecular Formula: C18H15ClN2O2
Molecular Weight: 326.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone []

  • Compound Description: This compound features a 2-methyl-1H-indol-3-yl moiety connected to a 4-methylphenyl group through a propenone linker. [] The crystal structure of this compound reveals the presence of N–H···O hydrogen bonds. []

2. 3-Chloro-N-(2-((2-dimethylamino) ethyl) (methyl) amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl) pyrimidin-2-yl) amino) phenyl) propanamide []

  • Compound Description: This molecule is identified as a potential genotoxic impurity and was studied in the context of Osimertinib mesylate, an antineoplastic agent. [] It features a 1-methyl-1H-indol-3-yl group linked to a complex substituted phenylpropanamide moiety through a pyrimidine ring. []

3. 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile []

  • Compound Description: This compound features a 2-methyl-1H-indol-3-yl group linked to a nicotinonitrile ring, which is further substituted with a 5-chloro-2-hydroxybenzoyl group. [] The molecule exhibits intramolecular O—H⋯O hydrogen bonding and forms inversion dimers through N—H⋯N hydrogen bonds. []

4. N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives []

  • Compound Description: This series of compounds was designed based on the tubulin polymerization inhibitory effects of CA-4 analogues and indoles. [] These molecules contain a 1-methyl-1H-indol-3-yl group linked to a 3,4,5-trimethoxyphenyl group through an acetamide linker further substituted with pyrazole or triazole rings. [] Several compounds within this series showed potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. []

5. 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethylacetamide []

  • Compound Description: This indomethacin derivative acts as a potent and selective cyclooxygenase-2 (COX-2) inhibitor and displays non-ulcerogenic anti-inflammatory activity in rats. [] It features a 5-methoxy-2-methyl-1H-indol-3-yl group, N-acylated with a phenethylacetamide group and further substituted with a 4-chlorobenzoyl group on the indole nitrogen. [] Despite its promising pharmacological profile, this compound suffers from poor metabolic stability due to extensive cytochrome P450-mediated metabolism. []

6. (E)-1-(2-Chloro-1-methyl-1H-indol-3-yl)-3-arylprop-2-en-1-ones (Indole-Based Chalcones) []

  • Compound Description: This series of 23 novel indole-based chalcones consists of a 2-chloro-1-methyl-1H-indol-3-yl moiety connected to various substituted aryl groups through a propenone linker. [] These compounds were synthesized through Claisen-Schmidt condensation reactions between 3-acetyl-2-chloro-N-methylindole and differently substituted aryl aldehydes. []

7. (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) []

  • Compound Description: This compound is a potent histone deacetylase (HDAC) inhibitor with antitumor activity. [] It comprises a 1H-indol-3-yl group connected to a substituted phenylpropenamide moiety via an ethylamine linker. [] NVP-LAQ824 exhibits significant dose-related activity in HCT116 colon and A549 lung tumor models. []

8. 5-Benzoyl-2-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydrofuran-3-carbonitrile []

  • Compound Description: This compound features a 1H-indol-3-yl group attached to a dihydrofuran ring, which is further substituted with a benzoyl group and a 4-methylphenyl group. [] The molecule exhibits intramolecular C—H⋯O interactions. []

9. (2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1) []

  • Compound Description: This compound is a potent, non-peptidic formyl peptide receptor (FPR) agonist. [] It features a 1H-indol-3-yl group linked to a complex substituted propanamide moiety. [] A carbon-11 radiolabeled version ([11C]-(S)-1) was synthesized for positron emission tomography (PET) imaging studies but displayed low blood-brain barrier penetration. []

10. 4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, Hydrochloride (SSR126768A) []

  • Compound Description: SSR126768A is a potent and selective, orally active oxytocin (OT) receptor antagonist. [] It exhibits nanomolar affinity for rat and human OT receptors and effectively antagonizes OT-induced physiological responses in various in vitro and in vivo models. []

11. (2E)-1(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one []

  • Compound Description: This chalcone derivative was investigated as a potential antimalarial agent through molecular docking studies against Plasmodium falciparum dihydrofolate reductase - thymidylate synthase (PfDHFR-TS). [] The compound exhibited moderate binding affinity to PfDHFR-TS but primarily interacted through pi interactions. []

12. (2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415) []

  • Compound Description: This compound is a potent, selective, and orally active vasopressin V1b receptor antagonist. [] It displays nanomolar affinity for animal and human V1b receptors and inhibits various AVP-induced responses in vivo, including corticotropin release and stress-induced anxiety-like behaviors in rodents. []

13. 2-(1H-indol-3-yl)-2-oxoacetamide and 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide []

  • Compound Description: These two compounds are structurally similar, differing only in the substitution on the acetamide nitrogen. [] The presence of an elaborate hydrogen-bonding network in the crystal structure of 2-(1H-indol-3-yl)-2-oxoacetamide influences the torsion angle between the indole ring and the adjacent carbonyl group. []

14. 3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB 216763) []

  • Compound Description: SB 216763 is a selective GSK3β inhibitor that enhances the cardioprotective effects of pharmacological postconditioning with genistein and 17β-estradiol against myocardial infarction. [] It exerts its cardioprotective effects by opening mitochondrial ATP-dependent potassium channels. []

15. 4-[Bis(2-methyl-1H-indol-3-yl)meth­yl]-1-(4-methoxy­phen­yl)-3-phenyl­azetidin-2-one []

  • Compound Description: This compound features two 2-methyl-1H-indol-3-yl groups linked to a central azetidin-2-one ring, which is further substituted with a 4-methoxyphenyl and a phenyl group. [] The crystal structure reveals a significant dihedral angle between the two indole groups and the presence of intramolecular π–π interactions. []

16. 5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine []

  • Compound Description: This compound is a potent and selective factor B (FB) inhibitor identified through high-throughput screening. [] It exhibits promising activity against the alternative pathway (AP) of the complement system, a key contributor to several human diseases. []

17. Bis{4-chloro-2-[2-(1H-indol-3-yl)ethyliminomethyl]phenolato-κ2 N,O}zinc(II) []

  • Compound Description: This zinc(II) complex features two deprotonated Schiff base ligands derived from 2-(1H-indol-3-yl)ethan-1-amine and 4-chloro-2-hydroxybenzaldehyde. [] The zinc atom adopts a tetrahedral coordination geometry with the N,O-chelating ligands. []

18. 3,3-Diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones []

  • Compound Description: This series of compounds, synthesized via Staudinger cycloaddition reactions, exhibits promising antibacterial, antifungal, and brine shrimp lethality. [] These molecules feature a 1-methyl-1H-indol-3-yl group attached to the 4-position of an azetidin-2-one ring, with two aryl groups at the 3-position. []

19. N′-[(E)-4-(Dimethylamino)benzylidene]-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide []

  • Compound Description: This compound features a 5-methoxy-2-methyl-1H-indol-3-yl group connected to a (E)-4-(dimethylamino)benzylidene group through an acetohydrazide linker. [] The crystal structure shows the formation of dimers through N—H⋯O hydrogen bonds and a three-dimensional network stabilized by additional hydrogen bonds and C—H⋯π contacts. []

20. 6-Aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles []

  • Compound Description: This series of compounds features a 1H-indol-3-yl group connected to an imidazo[2,1-b][1,3,4]thiadiazole ring system. [] The imidazothiadiazole ring is further substituted with a 4-chlorobenzyl group at position 2 and various aryl groups at position 6. [] The crystal structures of these compounds reveal the formation of chains or three-dimensional frameworks through N—H⋯N and C—H⋯π interactions. []

21. (E)-2-(((2-(1H-indol-3-yl)ethyl)iminio)methyl)-6-bromophenolate []

  • Compound Description: This compound features a 1H-indol-3-yl group connected to a 6-bromophenolate ring through an ethylimine linker. [] The crystal structure of the compound has been determined. []

22. N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide []

  • Compound Description: This compound acts as a potent, selective, and orally active 5-HT(1F) receptor agonist. [] It exhibits potential as a migraine therapy due to its ability to inhibit neurogenic dural inflammation. []

23. N-Alkyl/Aryl-2-aryl indol-3-yl glyoxylamides []

  • Compound Description: This series of compounds was designed as potential anticancer agents targeting the MDM2 receptor bind p53 and the Peripheral benzodiazepine receptor (PBR) protein. [] These molecules consist of an indol-3-yl glyoxylamide core with varying alkyl/aryl substitutions on the nitrogen atoms and the 2-position of the indole ring. [] Docking studies suggest that specific substitutions within this series exhibit promising binding affinity towards the target proteins. []

24. 2-Hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione []

  • Compound Description: This compound features a 2-methyl-1H-indol-3-yl group connected to a 2-hydroxy-2H-indene-1,3-dione moiety. [] The crystal structure, which includes a water molecule as a packing solvent, reveals intermolecular hydrogen bonds. []

25. N′-[(E)-4-Methoxybenzylidene]-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide []

  • Compound Description: This compound features a 5-methoxy-2-methyl-1H-indol-3-yl group linked to a (E)-4-methoxybenzylidene group through an acetohydrazide linker. [] The crystal structure reveals a "J-shaped" conformation stabilized by intramolecular C-H⋯N hydrogen bonds. [] The molecules form dimers through N-H⋯O hydrogen bonds and further assemble into a three-dimensional network through additional hydrogen bonds. []

26. (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues []

  • Compound Description: This series of compounds was synthesized by utilizing a vilsmeyer formylation reaction. [] The compounds feature a central 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde moiety linked to a substituted acetamide group. [] The synthesis involves reacting a morpholin-3-one derivative with chloroacetyl chloride followed by reaction with the imidazole-4-carbaldehyde intermediate and subsequent modification with substituted anilines. []

27. Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

  • Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, differing in the twist of the 5-bromo-1H-indole ring. [] The crystal packing exhibits N—H⋯O hydrogen bonds, forming dimers and chains. []

28. Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

  • Compound Description: This compound features a 1-methyl-1H-indol-3-yl group attached to a hexahydroquinoline ring system. [] The crystal structure shows the cyclohexene ring in a sofa conformation and the 1,4-dihydropyridine ring in a slight boat conformation. [] N—H⋯O and C—H⋯O hydrogen bonds contribute to the crystal packing. []

29. N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471) []

  • Compound Description: SAR216471 is a potent, highly selective, reversible P2Y12 antagonist with potent in vivo antiplatelet and antithrombotic activities. [] It displays significant potential as a novel antiplatelet agent due to its efficacy and unique pharmacological profile. []

30. N2-[(4R)-4-hydroxy-1-[(1-methyl-1H-indol-3-yl)carbonyl]-L-prolyl]-N- methyl-N-(phenylmethyl)-3-(2-naphthyl)-L-alaninamide []

  • Compound Description: This compound represents a potent and selective substance P (SP) antagonist with improved oral activity compared to earlier dipeptide analogs. [] Its design involved modifications to a lead dipeptide structure, focusing on the lysine, indole, and phenylalanine moieties. []

31. 2-(4-Amino-2-methyl-1H-indol-3-yl)acetic acid and 2-(6-Amino-2-methyl-1H-indol-3-yl)acetic acid derivatives []

  • Compound Description: These compounds represent two series of indole derivatives synthesized from the corresponding 4-amino and 6-amino-2-methyl-1H-indol-3-yl acetic acids. [] The synthesis involves the indolization of 3-acetylaminophenylhydrazone of ethyl levulinate, followed by modifications to the amino group at positions 4 and 6. []

32. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide []

  • Compound Description: This compound crystallizes with four independent molecules in the asymmetric unit. [] The crystal structure reveals intermolecular N-H⋯O hydrogen bonds and π-π stacking interactions. []

33. N- hydroxy-3 - polymorphism [4 [[[2- (2-methyl -1h- indol-3-yl) ethyl] amino] methyl] phenyl] -2e-2- propenamide [, ]

  • Compound Description: These papers describe different polymorphic forms of the free base and salts of N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-2-propenamide. [, ] The preparation of these polymorphs is achieved using various processes. [, ]

34. 3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile []

  • Compound Description: This compound features a 1H-indol-3-yl group connected to a spiro[indoline-3,2′-pyrrolidine] ring system through a carbonyl group. [] The pyrrolidine ring is further substituted with a thiophene ring and a carbonitrile group. [] The crystal structure highlights the conformation of the rings and the presence of N—H⋯O hydrogen bonds, forming a two-dimensional network. []

Properties

CAS Number

852372-08-8

Product Name

N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.78

InChI

InChI=1S/C18H15ClN2O2/c1-10-7-8-12(9-14(10)19)21-18(23)17(22)16-11(2)20-15-6-4-3-5-13(15)16/h3-9,20H,1-2H3,(H,21,23)

InChI Key

BEXNLKFMGCQZDZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.